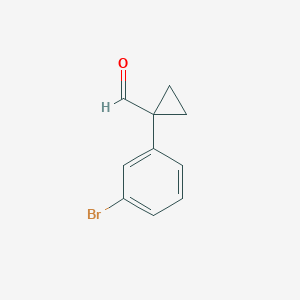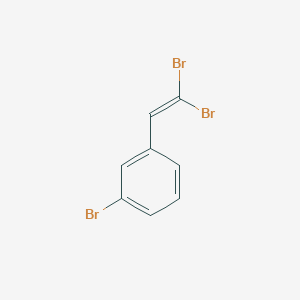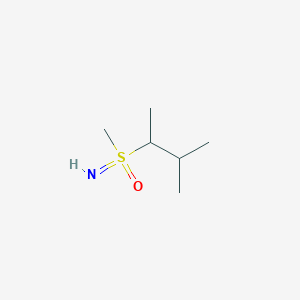
1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde is an organic compound characterized by a cyclopropane ring attached to a 3-bromo-phenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde typically involves the cyclopropanation of a suitable precursor, such as 3-bromo-benzaldehyde, using reagents like diazomethane or other cyclopropanation agents. The reaction conditions often require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde can undergo various chemical reactions, including:
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: 1-(3-Bromo-phenyl)-cyclopropanecarboxylic acid.
Reduction: 1-(3-Bromo-phenyl)-cyclopropanemethanol.
Substitution: 1-(3-Methoxy-phenyl)-cyclopropanecarbaldehyde.
Scientific Research Applications
1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom on the phenyl ring may also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
- 1-(4-Bromo-phenyl)-cyclopropanecarbaldehyde
- 1-(3-Chloro-phenyl)-cyclopropanecarbaldehyde
- 1-(3-Bromo-phenyl)-cyclopropanecarbonitrile
Uniqueness: Compared to its analogs, the bromine atom provides distinct electronic and steric effects, influencing the compound’s behavior in chemical reactions and biological systems .
Properties
Molecular Formula |
C10H9BrO |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
1-(3-bromophenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H9BrO/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6-7H,4-5H2 |
InChI Key |
AFRYNNOVGPGFFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine](/img/structure/B13188902.png)
![Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13188905.png)

![4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine](/img/structure/B13188915.png)

![1-[1-(Aminomethyl)cyclobutyl]-1-(1-methylcyclopropyl)ethan-1-ol](/img/structure/B13188925.png)
![5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13188930.png)


![2-{2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid](/img/structure/B13188962.png)


